3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone
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Overview
Description
3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as MBTH-CPH and is known for its ability to inhibit the growth of cancer cells.
Scientific Research Applications
MBTH-CPH has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been studied for its potential use as an antifungal agent and as a tool for studying the role of reactive oxygen species in biological systems.
Mechanism of Action
The exact mechanism of action of MBTH-CPH is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. It has also been shown to generate reactive oxygen species, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
MBTH-CPH has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of fungal cells. It has also been shown to generate reactive oxygen species, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBTH-CPH is its potential as a cancer therapy. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further development. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain pure samples of MBTH-CPH, and its mechanism of action is not fully understood.
Future Directions
There are many possible future directions for research on MBTH-CPH. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the identification of its exact mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, further studies are needed to investigate the potential use of MBTH-CPH as an antifungal agent and to explore its other potential applications in scientific research.
Synthesis Methods
The synthesis of MBTH-CPH involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with 4-chlorobenzaldehyde in the presence of acetic acid and ethanol. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol. The purity of the final product is confirmed by melting point determination and spectroscopic analysis.
Properties
IUPAC Name |
(Z)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-methyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c1-11(12-7-9-13(17)10-8-12)18-19-16-20(2)14-5-3-4-6-15(14)21-16/h3-10H,1-2H3/b18-11+,19-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTWOVGUXGGUTD-DZKKHAQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1N(C2=CC=CC=C2S1)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C/1\N(C2=CC=CC=C2S1)C)/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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